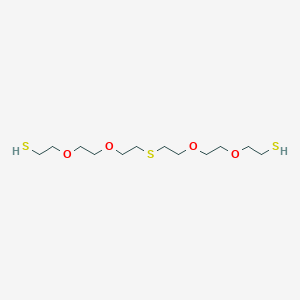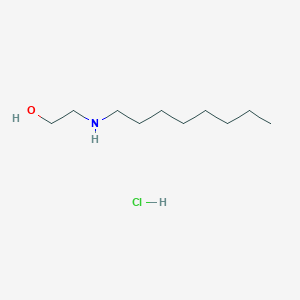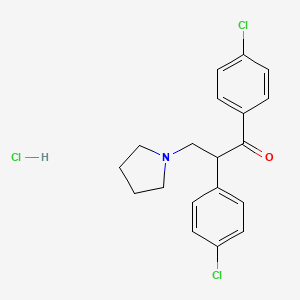
4'-Chloro-2-(p-chlorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Chloro-2-(p-chlorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride is a synthetic organic compound It is characterized by the presence of a chlorinated phenyl group, a pyrrolidinyl group, and a propiophenone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2-(p-chlorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Propiophenone Backbone: This can be achieved through Friedel-Crafts acylation of a chlorinated benzene derivative with a suitable acyl chloride.
Introduction of the Pyrrolidinyl Group: This step may involve nucleophilic substitution reactions where a pyrrolidine derivative is introduced to the propiophenone intermediate.
Final Chlorination: The final step may involve chlorination of the phenyl ring using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4’-Chloro-2-(p-chlorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorinated phenyl ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or ammonia.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of other chemical compounds.
作用机制
The mechanism of action of 4’-Chloro-2-(p-chlorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
相似化合物的比较
Similar Compounds
- 4’-Chloro-2-(p-chlorophenyl)-3-(1-pyrrolidinyl)propiophenone
- 2-(p-Chlorophenyl)-3-(1-pyrrolidinyl)propiophenone
- 4’-Chloro-2-phenyl-3-(1-pyrrolidinyl)propiophenone
Uniqueness
4’-Chloro-2-(p-chlorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride is unique due to the presence of both chlorinated phenyl and pyrrolidinyl groups, which may confer specific chemical and biological properties not found in similar compounds.
属性
CAS 编号 |
40281-29-6 |
|---|---|
分子式 |
C19H20Cl3NO |
分子量 |
384.7 g/mol |
IUPAC 名称 |
1,2-bis(4-chlorophenyl)-3-pyrrolidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C19H19Cl2NO.ClH/c20-16-7-3-14(4-8-16)18(13-22-11-1-2-12-22)19(23)15-5-9-17(21)10-6-15;/h3-10,18H,1-2,11-13H2;1H |
InChI 键 |
NGZOZDKXUPYDFY-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CC(C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



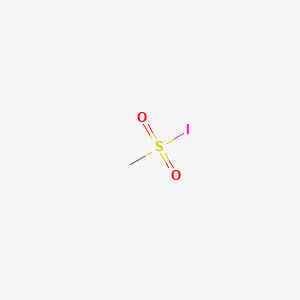
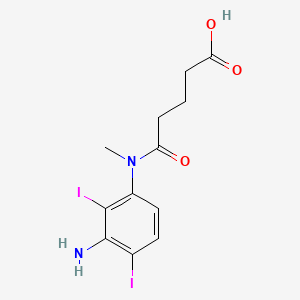
![(NE)-N-[(1Z)-1-hydrazinylidene-1-phenylpropan-2-ylidene]hydroxylamine](/img/structure/B14672714.png)
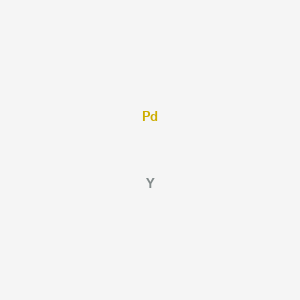

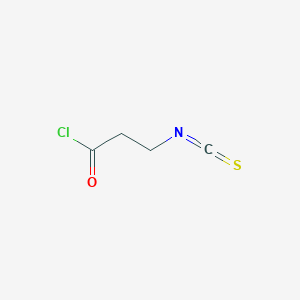
![1-(4-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14672742.png)


